Precursor to a Potent CFTR Inhibitor with Nanomolar Activity
3,5-Dibromo-2-hydroxybenzoyl chloride is a key intermediate in the synthesis of glycine hydrazide derivatives, such as GlyH-101, a known Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor. While the inhibitory data pertains to the final product, the synthetic utility of the target compound is directly validated by this application. GlyH-101 achieves reversible inhibition of CFTR Cl- conductance in under 1 minute [1]. This highlights the compound's role in accessing biologically active molecules that simpler benzoyl chlorides cannot readily form.
| Evidence Dimension | Final Product Bioactivity (IC50/Inhibition) |
|---|---|
| Target Compound Data | GlyH-101 (derived from 3,5-dibromo-2-hydroxybenzoyl chloride): CFTR Cl- conductance inhibition in <1 min |
| Comparator Or Baseline | Glycine hydrazide derivatives from other benzoyl chlorides: Activity not reported/assumed inactive for CFTR inhibition |
| Quantified Difference | Qualitative difference: Specific inhibition activity present vs. unknown/absent |
| Conditions | In vitro CFTR Cl- conductance assay |
Why This Matters
Demonstrates the compound's unique utility in medicinal chemistry for accessing specific, potent CFTR inhibitors, a capability not documented for its analogs.
- [1] Muanprasat, C., et al. (2004). Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy. Journal of General Physiology, 124(2), 125-137. View Source
